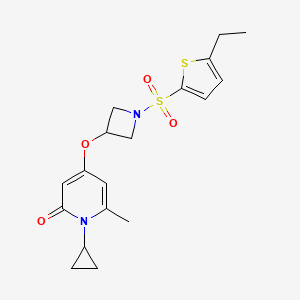

1-cyclopropyl-4-((1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-4-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-16-6-7-18(25-16)26(22,23)19-10-15(11-19)24-14-8-12(2)20(13-4-5-13)17(21)9-14/h6-9,13,15H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNWOZIZEQHZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

The compound can be represented by the following structural formula:

Key Features

- Cyclopropyl Group : Known for enhancing metabolic stability.

- Azetidine Ring : Contributes to the compound's bioactivity through its nitrogen atom.

- Sulfonyl Group : Implicated in various biological interactions.

Research indicates that the compound may act as an inhibitor of specific enzymes related to inflammatory pathways, potentially modulating the cyclooxygenase (COX) activity. This is significant given the role of COX enzymes in pain and inflammation.

Pharmacological Studies

- Anti-inflammatory Activity : In vitro studies have shown that derivatives of similar structures can inhibit COX-2, suggesting that this compound may exhibit similar properties. For instance, sulfonamide-containing analogs have demonstrated selective inhibition of COX-2, which is crucial for developing anti-inflammatory drugs .

- Antimicrobial Properties : Some studies have indicated that compounds with similar structural motifs possess antimicrobial activity. The presence of the thiophene moiety may enhance this effect by interacting with bacterial membranes or enzymes .

Case Studies

- A study examining a series of pyridinone derivatives found that modifications to the sulfonamide group significantly affected their biological activity, leading to the identification of promising candidates for further development .

| Compound Name | Activity | Reference |

|---|---|---|

| 1-cyclopropyl-4-(4-sulfonyl)azetidine | COX-2 Inhibition | |

| 5-Ethylthiophen Derivative | Antimicrobial |

Structure-Activity Relationship (SAR)

Extensive SAR studies have been performed on compounds with similar frameworks. These studies reveal that:

- Substituents on the pyridinone ring significantly influence binding affinity and selectivity towards target enzymes.

- The introduction of different alkyl or aryl groups can enhance solubility and bioavailability, critical for therapeutic applications.

Toxicological Studies

Preliminary toxicological assessments suggest a favorable safety profile for compounds in this class. However, detailed toxicity studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Research Findings and Inferred Properties

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

- Solubility : The 5-ethylthiophene sulfonyl group may reduce aqueous solubility compared to the benzo[d]oxazol-2-one analog, which has polar oxygen and nitrogen atoms .

- Metabolic Stability : The ethyl group on thiophene could be a site for cytochrome P450-mediated oxidation, whereas the benzo[d]oxazol-2-one’s fused ring system might resist metabolic degradation .

- Target Selectivity : The sulfonamide-thiophene motif is common in carbonic anhydrase inhibitors, while benzo[d]oxazol-2-one appears in protease inhibitors, hinting at divergent therapeutic applications .

Limitations

- Physical properties (e.g., melting point, solubility) and in vitro/in vivo data are absent in the provided evidence, necessitating further experimental validation.

- The pyridin-2-one derivatives in (e.g., dicarbonitrile-substituted analogs) highlight the scaffold’s versatility but lack direct structural overlap with the target compound .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields?

The compound can be synthesized via multi-step protocols involving nucleophilic substitutions and sulfonylation reactions. For example:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition under palladium catalysis.

- Step 2 : Sulfonylation of the azetidine ring using 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Coupling of intermediates via Mitsunobu reaction (e.g., DIAD/TPP) to attach the pyridinone moiety. Reported yields for analogous syntheses range from 19% to 67% , depending on purification methods (e.g., crystallization vs. column chromatography) .

Q. How is structural confirmation achieved for this complex heterocyclic system?

A combination of spectroscopic and crystallographic methods is critical:

- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm), azetidine-O-linkage (δ 3.5–4.5 ppm), and pyridinone carbonyl (δ 165–170 ppm).

- X-ray diffraction : Resolve stereochemistry of the azetidine-sulfonyl group and confirm dihedral angles between aromatic systems. Crystallization solvents (e.g., EtOAc/hexane) must minimize lattice disorder .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Q. What preliminary biological screening models are appropriate for this compound?

- Acute toxicity : Conduct OECD 423 tests in Sprague-Dawley rats (dose range: 50–2000 mg/kg) with 14-day observation for mortality and organ weight changes .

- Analgesic activity : Use the hot-plate test (55°C) in CD-1 mice, administering the compound at 10–100 mg/kg. Analyze latency times with GraphPad Prism (one-way ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Low yields (~23% in analogous syntheses) may arise from steric hindrance at the azetidine-oxy linkage. Strategies include:

- Catalyst screening : Replace DIAD/TPP with RuPhos-Pd precatalysts for milder conditions.

- Solvent optimization : Test polar aprotic solvents (e.g., DCE vs. THF) to enhance nucleophilicity.

- Protecting groups : Temporarily mask the sulfonyl moiety with tert-butyl groups to reduce side reactions .

Q. How to resolve contradictions between computational modeling and experimental spectroscopic data?

For example, if DFT-predicted ¹⁹F NMR shifts (δ −110 to −120 ppm) conflict with observed values:

- Validate solvation models : Re-run calculations with explicit solvent molecules (e.g., DMSO or water).

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution .

- Hybrid techniques : Combine 2D NOESY with variable-temperature NMR to probe spatial proximity of substituents .

Q. What strategies elucidate structure-activity relationships (SAR) for the pyridinone core?

- Analog synthesis : Replace the 6-methyl group with electron-withdrawing groups (e.g., -CF₃) to test π-stacking interactions.

- Pharmacophore mapping : Use Schrödinger’s Phase to align bioactivity data (e.g., IC₅₀ values from kinase assays) with electrostatic potentials .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to correlate substituents with CYP450 resistance .

Q. How to assess hydrolytic stability of the sulfonamide linkage under physiological conditions?

- Buffer studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours.

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Stabilization strategies include introducing electron-donating groups on the thiophene ring .

Q. What advanced computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2). Parameterize the sulfonyl group’s partial charges with Gaussian09.

- Binding free energy : Calculate ΔG using MM-PBSA in AMBER22. Validate with SPR-based affinity measurements (KD < 10 µM) .

Q. How to scale up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Use SFC (supercritical CO₂ with Chiralpak AD-H column) for gram-scale separations.

- Asymmetric catalysis : Screen Jacobsen’s thiourea catalysts for stereocontrol during azetidine formation .

Q. What advanced analytical techniques characterize trace impurities?

- LC-MS/MS : Detect sulfonic acid byproducts (m/z 150–200) with a HILIC column (2.1 × 100 mm, 1.7 µm).

- 19F NMR : Quantify residual trifluoroacetic acid (TFA) from synthesis at δ −76 ppm with D₂O locking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.